2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide
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Overview
Description
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
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Scientific Research Applications
Antidepressant and Anticonvulsant Effects
Research has highlighted the potential antidepressant and anticonvulsant effects of phenyliminoindolin-containing phenylacetamide derivatives. Notably, compounds synthesized with a structure similar to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-phenylacetamide demonstrated significant reductions in immobility time in specific tests, indicative of antidepressant-like activity. Additionally, some compounds exhibited anticonvulsant effects, showcasing the potential of such compounds in treating conditions like depression and epilepsy (Guan et al., 2016).
Anticonvulsant Properties of Acetamide Derivatives
Further research on acetamide derivatives derived from phthalimide, including morpholine acetamides, has demonstrated promising anticonvulsant properties. These studies indicate the potential for such compounds in the development of new therapeutic agents for seizure control and treatment (Kamiński et al., 2011).
Sleep-Wake Modulation through Orexin Receptors
Studies on orexin receptors, which play a critical role in maintaining wakefulness, suggest that compounds structurally related to this compound can influence sleep-wake cycles. The selective blockade of these receptors may hold therapeutic potential for sleep disorders (Dugovic et al., 2009).
Anti-Inflammatory Activity
Research into the anti-inflammatory activities of certain compounds, including those with a morpholine ring, has shown promise. These studies have identified compounds with significant anti-inflammatory effects, comparable to standard drugs, indicating potential applications in treating inflammatory conditions (Helal et al., 2015).
Tumor-Specific Applications
In the realm of cancer research, studies have shown that certain compounds, potentially structurally related to this compound, can inhibit tumor-specific enzymes like glutaminase, highlighting a novel approach in cancer therapy (Xiang et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Toll-like receptor 4 (TLR4) . TLR4 plays a crucial role in innate immunity, allowing the host to recognize pathogens invading the body .
Mode of Action
The compound interacts with its target, TLR4, by inhibiting its pathway . This interaction results in changes in the host’s immune response, potentially making it more effective against certain pathogens .
Biochemical Pathways
The compound affects the TLR4 pathway, which plays a significant role in the immune response to bacterial infections
Pharmacokinetics
Similar compounds are known to be highly soluble , suggesting that this compound may also have high solubility, potentially impacting its bioavailability.
Result of Action
The inhibition of the TLR4 pathway by this compound could potentially lead to a more effective immune response against certain pathogens . This could result in a reduction in the severity of infections caused by these pathogens.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests that it could be affected by the presence of water or other solvents Additionally, factors such as temperature and pH could potentially impact the compound’s stability and efficacy
Properties
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-20(24-10-12-29-13-11-24)15-25-14-18(17-8-4-5-9-19(17)25)21(27)22(28)23-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESFHRCSFIZKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.